molecular formula C20H19N3O2S B2379438 4-methoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392288-62-9

4-methoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2379438
CAS RN: 392288-62-9
M. Wt: 365.45
InChI Key: AMVJZPJLNMEVCX-UHFFFAOYSA-N
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Description

The compound “4-methoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a heterocyclic compound. Heterocyclic compounds like this one are often used in the synthesis and development of many new promising drugs .

Scientific Research Applications

Discovery of Novel Glucokinase Activators for Type 2 Diabetes Treatment A significant advancement in the treatment of type 2 diabetes mellitus involves the discovery of novel heteroaryl-containing benzamide derivatives, acting as potent glucokinase activators (GKAs). These compounds, exemplified by 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide, have demonstrated remarkable effectiveness in enhancing glucose uptake and glucokinase activity in rat hepatocytes. The optimized compound showcased a pronounced reduction in glucose AUC during OGTT studies in mice, indicating its potential as a viable therapeutic agent for managing type 2 diabetes (Park et al., 2014).

Innovative Approaches to Anti-inflammatory and Analgesic Agents Research has led to the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds offer a new perspective on COX-1/COX-2 inhibition, showcasing high selectivity indices and comparable activity to standard drugs such as sodium diclofenac. This development opens new avenues for the creation of more effective anti-inflammatory and analgesic therapies (Abu‐Hashem et al., 2020).

Synthesis of Antimicrobial Agents A series of substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown potent antimicrobial activities, suggesting their potential as novel therapeutic agents in combating microbial infections (Raju et al., 2010).

Development of Novel Anticancer Agents Efficient microwave-assisted chemical processes have been utilized to synthesize novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives. These compounds, envisioned as potent bioisosteric analogues of MPC-6827, have shown promising antiproliferative activity against human colorectal cancer cell lines, suggesting their potential in anticancer therapy (Loidreau et al., 2020).

Synthesis and Potential PET Agents for Imaging B-Raf(V600E) in Cancers The synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide highlights a novel potential PET agent for imaging B-Raf(V600E) mutations in cancers. This tracer, through meticulous synthesis and radiolabeling processes, may facilitate the non-invasive diagnosis and monitoring of cancers harboring this specific genetic alteration (Wang et al., 2013).

properties

IUPAC Name

4-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-13-4-3-5-15(10-13)23-19(17-11-26-12-18(17)22-23)21-20(24)14-6-8-16(25-2)9-7-14/h3-10H,11-12H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVJZPJLNMEVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

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